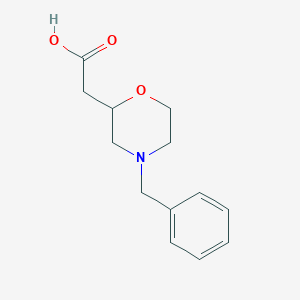

(4-Benzylmorpholin-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylmorpholin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXIOXNUKBMPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400128 | |

| Record name | (4-Benzylmorpholin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146944-27-6 | |

| Record name | (4-Benzylmorpholin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Benzylmorpholin-2-yl)acetic acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-2-yl)acetic acid is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structural features, and proposed methodologies for its synthesis and characterization. Furthermore, this document explores its potential biological relevance by proposing a hypothetical signaling pathway based on the known activities of related morpholine-containing compounds in the central nervous system (CNS). This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel morpholine derivatives for therapeutic development.

Chemical Structure and Properties

(4-Benzylmorpholin-2-yl)acetic acid possesses a core morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms. The nitrogen atom is substituted with a benzyl group, and an acetic acid moiety is attached to the carbon at the 2-position of the morpholine ring.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference |

| IUPAC Name | (4-benzylmorpholin-2-yl)acetic acid | |

| CAS Number | 146944-27-6 | |

| Molecular Formula | C13H17NO3 | |

| Molecular Weight | 235.28 g/mol | |

| Appearance | White to off-white solid (predicted) |

Table 2: Physicochemical Properties (Predicted and Experimental)

| Property | Value | Reference |

| Boiling Point | 391.1 ± 22.0 °C at 760 mmHg | |

| Flash Point | 190.4 ± 22.3 °C | |

| Density | 1.2 ± 0.1 g/cm³ | |

| pKa | Not available | |

| Solubility | Not available |

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow involves the initial formation of a morpholin-2-one intermediate, followed by N-benzylation, introduction of the acetate moiety, and subsequent hydrolysis to yield the final carboxylic acid.

Caption: Proposed Synthetic Workflow for (4-Benzylmorpholin-2-yl)acetic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Morpholin-2-one

-

To a solution of 2-amino-1,3-propanediol in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at 0 °C in the presence of a base (e.g., triethylamine).

-

The reaction mixture is stirred at room temperature for several hours.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated to yield the morpholin-2-one intermediate.

Step 2: N-Benzylation

-

The morpholin-2-one intermediate is dissolved in an aprotic solvent (e.g., DMF) and treated with a base (e.g., sodium hydride) to deprotonate the nitrogen.

-

Benzyl bromide is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched, and the product is extracted and purified.

Step 3: Synthesis of Ethyl (4-benzylmorpholin-2-yl)acetate

-

The N-benzylated intermediate is reacted with ethyl bromoacetate in the presence of a suitable base (e.g., LDA) in an aprotic solvent like THF at low temperature.

-

The reaction is allowed to warm to room temperature and then quenched.

-

The crude ester is purified by column chromatography.

Step 4: Hydrolysis to (4-Benzylmorpholin-2-yl)acetic acid

-

The purified ethyl ester is dissolved in a mixture of THF and water.

-

An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete.

-

The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Purification

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1] The purity of the compound should be assessed by HPLC and melting point determination.

Structural Characterization

A comprehensive structural characterization is essential to confirm the identity and purity of the synthesized (4-Benzylmorpholin-2-yl)acetic acid. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the methylene protons of the benzyl group, the protons of the morpholine ring, and the methylene protons of the acetic acid moiety. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments. Key signals would include those for the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the morpholine ring, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be at m/z 236.1287.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

-

A C=O stretch from the carboxylic acid group (~1700-1725 cm⁻¹).

-

C-H stretches from the aromatic and aliphatic portions.

-

A C-O-C stretch from the morpholine ether linkage.

Experimental Workflow for Characterization

Caption: Experimental Workflow for Characterization.

Potential Biological Activity and Signaling Pathways

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS).[2][3] These compounds have shown a wide range of biological activities, including acting on various receptors and enzymes.[4][5]

Given the structural features of (4-Benzylmorpholin-2-yl)acetic acid, it is plausible to hypothesize its interaction with G-protein coupled receptors (GPCRs), a large family of receptors that are common targets for CNS drugs.[6]

Hypothetical Signaling Pathway: GPCR Modulation

Based on the activities of other N-substituted morpholine derivatives, (4-Benzylmorpholin-2-yl)acetic acid could potentially act as a modulator of a GPCR, for instance, a serotonin or dopamine receptor, which are implicated in mood and cognitive functions. The following diagram illustrates a hypothetical signaling cascade that could be initiated by the binding of this compound to a Gs-coupled GPCR.

Caption: Hypothetical Gs-coupled GPCR Signaling Pathway.

Pathway Description:

-

(4-Benzylmorpholin-2-yl)acetic acid acts as a ligand, binding to a G-protein coupled receptor (GPCR) on the cell surface.

-

Ligand binding induces a conformational change in the GPCR, leading to the activation of a stimulatory G-protein (Gs).

-

The activated alpha subunit of the Gs protein dissociates and activates Adenylyl Cyclase .

-

Adenylyl Cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP ), a second messenger.

-

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) .

-

PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

-

Phosphorylated CREB translocates to the nucleus and binds to specific DNA sequences, modulating the transcription of target genes.

-

This cascade ultimately results in a specific cellular response , which in a neuronal context could involve changes in neurotransmitter synthesis and release, or alterations in synaptic plasticity.

Conclusion

(4-Benzylmorpholin-2-yl)acetic acid is a molecule of interest for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, properties, and a plausible route for its synthesis and characterization. The proposed hypothetical biological activity and signaling pathway offer a starting point for pharmacological evaluation. Further experimental studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this and related morpholine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (4-Benzylmorpholin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable physicochemical properties and ability to engage in various biological interactions.[1][2][3] The introduction of a benzyl group on the morpholine nitrogen and an acetic acid moiety at the 2-position creates a molecule, (4-Benzylmorpholin-2-yl)acetic acid, with potential for diverse pharmacological activities. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Proposed Synthesis

A plausible and efficient synthetic route for (4-Benzylmorpholin-2-yl)acetic acid can be conceptualized based on established methods for the synthesis of morpholine derivatives.[1][2][4] A common and effective strategy involves the cyclization of an appropriate amino alcohol precursor. The proposed multi-step synthesis is outlined below.

Synthetic Pathway

The proposed synthesis commences with the reaction of a suitable starting material, which is subsequently benzylated and then cyclized to form the morpholine ring, followed by the introduction of the acetic acid side chain.

Caption: Proposed synthetic pathway for (4-Benzylmorpholin-2-yl)acetic acid.

Detailed Experimental Protocols

Step 1: Synthesis of N-Benzyl-2-amino-diethanol (Intermediate A)

To a solution of 2-aminodiethanol in a suitable solvent such as ethanol, an equimolar amount of a base (e.g., triethylamine) is added. Benzyl bromide is then added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-benzyl-2-amino-diethanol.

Step 2: Synthesis of (4-Benzylmorpholin-2-yl)methanol (Intermediate B)

N-Benzyl-2-amino-diethanol is treated with a dehydrating agent like concentrated sulfuric acid at an elevated temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base. The product is extracted with an organic solvent and purified by distillation or chromatography to afford (4-Benzylmorpholin-2-yl)methanol.

Step 3: Synthesis of (4-Benzylmorpholin-2-yl)acetic acid (Final Product)

A two-step oxidation process is proposed. First, (4-Benzylmorpholin-2-yl)methanol is oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC). The resulting aldehyde is then further oxidized to the carboxylic acid using a stronger oxidizing agent, such as Jones reagent or potassium permanganate, to yield the final product, (4-Benzylmorpholin-2-yl)acetic acid. Purification can be achieved by recrystallization.

Characterization

The structural confirmation of the synthesized (4-Benzylmorpholin-2-yl)acetic acid would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following table summarizes the predicted key characterization data for the target compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), morpholine ring protons (CH₂ groups), and the acetic acid side chain proton (α-CH and COOH). |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the morpholine ring, and the acetic acid moiety (including the carbonyl carbon). |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretching, and C-O-C stretching of the morpholine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₇NO₃ (235.28 g/mol ). |

Potential Biological Activity and Applications

While no specific biological data exists for (4-Benzylmorpholin-2-yl)acetic acid, the structural motifs present suggest potential therapeutic applications.

-

Antimicrobial and Antifungal Activity: Morpholine derivatives have been reported to exhibit significant antimicrobial and antifungal properties.[5] The presence of the morpholine core in the target molecule suggests it could be investigated for similar activities. Acetic acid itself is known to have antibacterial effects, particularly against biofilms.[6][7]

-

Anti-inflammatory and Analgesic Properties: The acetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that (4-Benzylmorpholin-2-yl)acetic acid could exhibit anti-inflammatory or analgesic effects.

-

Metabolic Regulation: Acetic acid has been shown to have a positive impact on obesity and glucose tolerance in animal models of type 2 diabetes.[8] The incorporation of this functional group could confer metabolic regulatory properties to the molecule.

Experimental Workflow for Biological Evaluation

A general workflow for the preliminary biological screening of (4-Benzylmorpholin-2-yl)acetic acid is depicted below.

Caption: General workflow for the biological evaluation of the target compound.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, framework for the synthesis and characterization of (4-Benzylmorpholin-2-yl)acetic acid. By leveraging established synthetic methodologies for morpholine derivatives, a viable route to this novel compound has been proposed. The outlined characterization techniques provide a clear path for structural verification. Furthermore, by considering the known biological activities of its constituent chemical motifs, this document highlights promising avenues for future pharmacological investigation. This guide is intended to be a valuable resource for researchers embarking on the synthesis and exploration of new morpholine-based compounds for potential therapeutic applications.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Antibiofilm Properties of Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanism of Action of (4-Benzylmorpholin-2-yl)acetic Acid Remains Undefined

Despite a comprehensive search of scientific literature and chemical databases, the precise mechanism of action for the compound (4-Benzylmorpholin-2-yl)acetic acid remains largely uncharacterized. Currently, there is a significant lack of publicly available data regarding its biological targets, signaling pathways, and overall pharmacological effects.

At present, information on (4-Benzylmorpholin-2-yl)acetic acid is primarily limited to its chemical identity and availability from various suppliers. There are no published studies detailing its bioactivity, efficacy in disease models, or the molecular interactions that would define its mechanism of action.

While the morpholine and acetic acid moieties are present in numerous biologically active compounds with a wide range of therapeutic applications, the specific combination and substitution pattern of (4-Benzylmorpholin-2-yl)acetic acid do not correspond to any well-documented pharmacological agent. General research on morpholine derivatives indicates their potential for diverse biological activities, including but not limited to, antibacterial, antifungal, and anticancer effects. However, such generalities cannot be specifically attributed to (4-Benzylmorpholin-2-yl)acetic acid without dedicated experimental investigation.

Similarly, acetic acid derivatives are known to participate in a vast array of biological processes. For instance, some exhibit anti-inflammatory properties, while others are involved in metabolic regulation. The benzyl group, a common substituent in medicinal chemistry, can also influence a compound's activity in various ways, including its binding affinity to target proteins.

The absence of quantitative data, such as IC50 values, binding constants, or dose-response curves, further underscores the nascent stage of research into this particular molecule. Consequently, the creation of detailed signaling pathway diagrams, structured data tables, or comprehensive experimental protocols is not feasible at this time.

For researchers, scientists, and drug development professionals interested in (4-Benzylmorpholin-2-yl)acetic acid, the path forward necessitates foundational research. This would involve initial screening assays to identify potential biological targets, followed by more in-depth studies to elucidate its mode of action, and subsequently, its therapeutic potential. Without such fundamental scientific inquiry, any discussion of its mechanism of action would be purely speculative.

A Technical Guide to the Biological Activity of Substituted Morpholine Acetic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted morpholine acetic acids and their derivatives. The morpholine ring is recognized as a privileged structure in medicinal chemistry, often enhancing potency, modulating pharmacokinetic properties, and providing desirable drug-like characteristics.[1][2] When functionalized with an acetic acid moiety or its bioisosteres, these compounds exhibit a wide range of pharmacological activities, making them a focal point for drug discovery and development.

Synthesis of Substituted Morpholine Acetic Acid Derivatives

The synthesis of morpholine acetic acid derivatives typically begins with the N-alkylation of morpholine. A common and straightforward approach involves the reaction of morpholine with an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base and a suitable solvent.[3] The resulting ester, ethyl morpholinoacetate, is a key intermediate that can be hydrolyzed under acidic or basic conditions to yield the target morpholine-4-yl-acetic acid.

Further complexity and diversity can be introduced by starting with substituted morpholines or by functionalizing the acetic acid moiety. For instance, the intermediate ester can be reacted with hydrazine hydrate to form a hydrazide, which serves as a versatile precursor for synthesizing a variety of heterocyclic systems, including Schiff bases, 1,2,4-triazoles, and 1,3,4-oxadiazoles, each with distinct biological profiles.[4][5]

// Nodes Morpholine [label="Substituted\nMorpholine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Haloacetate [label="Ethyl Bromoacetate\nor Chloroacetate", fillcolor="#FBBC05", fontcolor="#202124"]; IntermediateEster [label="Ethyl Morpholinoacetate\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrolysis [label="Acid/Base\nHydrolysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalAcid [label="Substituted\nMorpholine\nAcetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazine [label="Hydrazine\nHydrate", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazide [label="Acetohydrazide\nDerivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Heterocycles [label="Further\nDerivatization\n(e.g., Triazoles)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Morpholine -> IntermediateEster [label="N-Alkylation\n(Base, Solvent)"]; Haloacetate -> IntermediateEster; IntermediateEster -> Hydrolysis [label="Step 1"]; Hydrolysis -> FinalAcid [label="Step 2"]; IntermediateEster -> Hydrazide [label="Alternative Path"]; Hydrazine -> Hydrazide; Hydrazide -> Heterocycles; } dot Caption: General synthetic workflow for morpholine acetic acid and its derivatives.

Key Biological Activities and Quantitative Data

Substituted morpholine acetic acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiurease, and anticancer effects.

Anti-urease Activity

Bacterial ureases are critical virulence factors in several pathologies, such as peptic ulcers caused by Helicobacter pylori.[4] Several morpholine derivatives have been identified as potent urease inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 1: Urease Inhibitory Activity of Substituted Morpholine Derivatives

| Compound ID | Structure Description | IC50 (µM) | Reference |

|---|---|---|---|

| 10 | 2-{(6-morpholin-4-ylpyridin-3-yl)amino}-N'-[5-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetohydrazide | 2.37 ± 0.19 | [4] |

| 5g | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 | [6] |

| 5k | N/A (Thiazole derivative) | 9.8 ± 0.023 | [7] |

| 3 | Ethyl 2-[(6-morpholin-4-ylpyridin-3-yl)amino]acetate | 13.23 ± 2.25 | [4] |

| Thiourea | Standard Inhibitor | 22.31 ± 0.03 |[6][7] |

Note: Compound structures can be complex. The description provides a general idea of the chemical class.

Antimicrobial and Antifungal Activity

The morpholine scaffold is a component of several antimicrobial drugs.[4] Derivatives of morpholine acetic acid have been tested against various bacterial and fungal strains, with their efficacy measured by the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 12 | Mycobacterium smegmatis | 15.6 | [4] |

| 8 | M. smegmatis, C. albicans, S. cerevisiae, P. aeruginosa | Active against all tested | [4] |

| Various | Candida albicans | 500 - 1000 | [4] |

| Co(II) Complex | Aspergillus fumigatus | 312 | [8] |

| Co(II) Complex | Candida albicans | 156 |[8] |

Anticancer and Enzyme Inhibition

Certain substituted morpholine derivatives act as inhibitors of key signaling enzymes implicated in cancer, such as phosphatidylcholine-specific phospholipase C (PC-PLC).[9][10] PC-PLC is involved in cell proliferation, differentiation, and metastasis.[10] Its inhibition can disrupt oncogenic signaling pathways.

Mechanism of Action: Inhibition of Urease

The anti-urease activity of morpholine derivatives is a key area of investigation. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia, which allows pathogens like H. pylori to survive in the acidic environment of the stomach. Inhibitors block the active site of the enzyme, preventing this hydrolysis. Molecular docking studies suggest that these compounds interact with key amino acid residues and the nickel ions in the urease active site, leading to competitive or uncompetitive inhibition.[6][7]

// Outcome Nodes PathogenSurvival [label="Pathogen Survival\n(e.g., H. pylori)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoSurvival [label="Inhibition of\nPathogen Growth", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges connecting outcomes Ammonia -> PathogenSurvival [label="Enables"]; Blocked -> NoSurvival [label="Leads to"]; } dot Caption: Mechanism of urease inhibition by morpholine acetic acid derivatives.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help in designing more potent and selective molecules.[1]

-

The Morpholine Ring : The nitrogen atom in the morpholine ring is often crucial for activity, potentially forming hydrogen bonds or acting as a basic center to interact with biological targets.[2]

-

Substituents on the Acetic Acid Moiety : Converting the carboxylic acid to amides, hydrazides, or various heterocyclic rings (like thiazoles, triazoles) significantly modulates the biological activity. For instance, compound 10 , a complex thiazole derivative, is the most potent urease inhibitor in its series, far exceeding the activity of its simpler ester precursor (compound 3 ).[4]

-

Aromatic Substituents : The nature and position of substituents on any attached aromatic rings can drastically alter potency. Electron-withdrawing groups, for example, have been shown to enhance the inhibitory potency of some urease inhibitors.[11] For inhibitors of PI3K/MEK pathways, the substitution pattern on the core aromatic ring is critical for isoform selectivity and overall efficacy.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these compounds.

General Synthesis of Ethyl 2-[(6-morpholin-4-ylpyridin-3-yl)amino]acetate (Compound 3)

This protocol is based on the synthesis described by Bektaş et al.[4]

-

Starting Material : Commercially available 6-morpholin-4-ylpyridin-3-amine (Compound 2).

-

Reaction : A solution of Compound 2 in a suitable solvent (e.g., ethanol) is treated with ethyl bromoacetate.

-

Conditions : The reaction mixture is refluxed for several hours.

-

Work-up : After cooling, the mixture is typically poured into ice-water to precipitate the product.

-

Purification : The crude solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure ester (Compound 3).

Synthesis of 5-{[(6-morpholin-4-ylpyridin-3-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol (Compound 7)

This protocol is adapted from the synthesis described by Bektaş et al.[4]

-

Starting Material : 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide (Compound 4), which is prepared by reacting the ester (Compound 3) with hydrazine hydrate.

-

Reaction : Compound 4 (10 mmol) and carbon disulfide (CS2, 10 mol) are added to a solution of potassium hydroxide (KOH, 10 mol) in a mixture of water and ethanol.

-

Conditions : The reaction mixture is refluxed for 3 hours.

-

Work-up : The solvent is evaporated under reduced pressure. The resulting solid is dissolved in water and acidified with concentrated HCl.

-

Purification : The precipitate is filtered, washed with water, and recrystallized from ethanol to afford the final compound.

In Vitro Urease Inhibition Assay (Indophenol Method)

This is a common method for evaluating urease inhibitory activity.[6][11]

-

Reagents : Jack bean urease, urea solution, phosphate buffer, phenol-nitroprusside solution, and alkali-hypochlorite solution.

-

Procedure :

-

A solution of the test compound (at various concentrations) is pre-incubated with the urease enzyme in phosphate buffer.

-

The reaction is initiated by adding a urea solution, and the mixture is incubated at a controlled temperature (e.g., 30°C).

-

The amount of ammonia produced from urea hydrolysis is quantified spectrophotometrically by adding the phenol-nitroprusside and alkali-hypochlorite reagents, which react with ammonia to form a stable blue indophenol dye.

-

-

Measurement : The absorbance of the blue color is measured at a specific wavelength (e.g., 630 nm).

-

Calculation : The percentage of inhibition is calculated by comparing the absorbance of the reaction with the test compound to that of a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve. Thiourea is commonly used as a standard inhibitor for comparison.[6]

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Incorporation of a Nitric Oxide Donating Motif into Novel PC-PLC Inhibitors Provides Enhanced Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel PC-PLC activity inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of (4-Benzylmorpholin-2-yl)acetic Acid: A Review of Available Data

A comprehensive search for in vitro studies on (4-Benzylmorpholin-2-yl)acetic acid reveals a significant gap in publicly available scientific literature. At present, there are no detailed research articles, technical guides, or whitepapers that provide specific data on the biological evaluation of this compound.

While information regarding the chemical properties and commercial availability of (4-Benzylmorpholin-2-yl)acetic acid is accessible through various chemical supplier databases, in-depth in vitro experimental data—including protocols, quantitative results, and mechanism of action studies—remains unpublished or is not readily accessible in the public domain.

This technical guide aims to provide a framework for the potential in vitro evaluation of (4-Benzylmorpholin-2-yl)acetic acid, outlining key experimental areas that would be necessary to characterize its biological activity. The methodologies described below are based on standard practices in drug discovery and development and are intended to serve as a roadmap for future research.

Potential Areas for In Vitro Evaluation

To ascertain the biological profile of (4-Benzylmorpholin-2-yl)acetic acid, a systematic in vitro evaluation would typically encompass the following areas:

-

Target-Based Screening: Identifying and validating the molecular target(s) of the compound.

-

Cellular Assays: Assessing the compound's effects on cellular functions and pathways.

-

Pharmacological Profiling: Characterizing the compound's potency, efficacy, and selectivity.

-

ADME-Toxicity Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties in vitro.

Proposed Experimental Protocols

Should research on this compound be undertaken, the following experimental protocols would be fundamental to its in vitro characterization.

2.1. Target Identification and Validation

A critical first step is to identify the biological target of (4-Benzylmorpholin-2-yl)acetic acid. This could be approached through:

-

Computational Modeling and Docking: In silico methods to predict potential binding partners based on the compound's structure.

-

Biochemical Screening: High-throughput screening against a panel of known enzymes or receptors.

-

Affinity Chromatography: Immobilizing the compound to a solid support to capture its binding partners from cell lysates.

Workflow for Target Identification

Caption: A generalized workflow for identifying the molecular target(s) of a novel compound.

2.2. Cellular Activity Assays

Once a potential target or biological pathway is hypothesized, cellular assays are employed to assess the compound's functional effects.

-

Cell Viability and Cytotoxicity Assays: To determine the compound's effect on cell survival.

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density.

-

After 24 hours, treat cells with a serial dilution of (4-Benzylmorpholin-2-yl)acetic acid.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo®.

-

Measure the absorbance or luminescence and calculate the IC50 (half-maximal inhibitory concentration).

-

-

-

Signaling Pathway Analysis: To investigate the compound's impact on specific intracellular signaling cascades.

-

Protocol (Western Blotting):

-

Treat cells with the compound at various concentrations and time points.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of kinases).

-

Incubate with a secondary antibody and detect the signal using chemiluminescence.

-

-

Signaling Pathway Modulation

Caption: A hypothetical signaling pathway potentially modulated by the compound.

Data Presentation

Should quantitative data become available, it should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for (4-Benzylmorpholin-2-yl)acetic acid

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| Cancer Cell Line A | MTT | 48 | Data Not Available |

| Cancer Cell Line B | CellTiter-Glo® | 48 | Data Not Available |

| Normal Cell Line C | MTT | 48 | Data Not Available |

Table 2: Hypothetical Enzyme Inhibition Data

| Target Enzyme | Assay Type | Substrate | Ki (nM) |

| Kinase X | KinaseGlo® | ATP | Data Not Available |

| Protease Y | FRET | Peptide | Data Not Available |

Conclusion and Future Directions

The in vitro evaluation of (4-Benzylmorpholin-2-yl)acetic acid represents an unexplored area of research. The absence of published data highlights an opportunity for novel investigation into the potential biological activities of this compound. Future research should focus on systematic screening to identify its molecular target(s) and elucidate its mechanism of action through a comprehensive suite of in vitro assays. The generation of such data would be invaluable to the scientific and drug development communities, potentially uncovering new therapeutic applications for this and related morpholine derivatives. Until such studies are conducted and their results published, a detailed technical guide on the in vitro evaluation of (4-Benzylmorpholin-2-yl)acetic acid cannot be fully realized.

(4-Benzylmorpholin-2-yl)acetic Acid: A Comprehensive Technical Guide for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-2-yl)acetic acid is a pivotal pharmaceutical intermediate, most notably recognized for its integral role in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI) utilized in the treatment of clinical depression. This technical guide provides an in-depth overview of the synthesis, properties, and applications of (4-Benzylmorpholin-2-yl)acetic acid. Detailed experimental protocols, comprehensive data on its physicochemical properties, and a thorough examination of its role in the synthesis of pharmacologically active molecules are presented. Furthermore, this document elucidates the downstream signaling pathways modulated by drugs derived from this intermediate, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

(4-Benzylmorpholin-2-yl)acetic acid is a morpholine derivative with the chemical formula C13H17NO3 and a molecular weight of 235.28 g/mol .[1] A comprehensive summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C13H17NO3 | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| CAS Number | 146944-27-6 | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 391.1 ± 22.0 °C at 760 mmHg | [1] |

| Flash Point | 190.4 ± 22.3 °C | [1] |

| Refractive Index | 1.553 | [1] |

| PSA | 49.8 | [1] |

| XLogP3 | 0.87 | [1] |

Table 1: Physicochemical Properties of (4-Benzylmorpholin-2-yl)acetic acid

Synthesis of (4-Benzylmorpholin-2-yl)acetic Acid: Experimental Protocols

The synthesis of (4-Benzylmorpholin-2-yl)acetic acid can be achieved through a multi-step process, commencing with the formation of the core morpholine structure, followed by the introduction of the acetic acid moiety. The following protocols are based on established synthetic methodologies for morpholine derivatives.

Synthesis of N-Benzylethanolamine (Intermediate 1)

Reaction Scheme:

Caption: Synthesis of N-Benzylethanolamine.

Protocol:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add ethanolamine (3 equivalents) and potassium carbonate powder (1.2 equivalents).

-

Heat the mixture to 40-45°C with stirring.

-

Slowly add benzyl chloride (1 equivalent) dropwise over 4-6 hours, maintaining the temperature at 40-45°C.

-

After the addition is complete, raise the temperature to 80-85°C and continue the reaction for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzyl chloride is consumed.

-

Filter the hot reaction mixture to remove inorganic salts.

-

The filtrate is then subjected to vacuum distillation to purify the N-benzylethanolamine.

Synthesis of 4-Benzylmorpholine (Intermediate 2)

Reaction Scheme:

Caption: Cyclization to form 4-Benzylmorpholine.

Protocol:

-

To a round-bottom flask, add N-benzylethanolamine (1 equivalent).

-

Slowly add a dehydrating agent, such as concentrated sulfuric acid, while cooling the flask in an ice bath.

-

Heat the reaction mixture to facilitate the intramolecular cyclization to form the morpholine ring. The reaction temperature and time will depend on the chosen dehydrating agent.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-benzylmorpholine can be purified by vacuum distillation or column chromatography.

Synthesis of (4-Benzylmorpholin-2-yl)acetic acid

Reaction Scheme:

Caption: Synthesis of (4-Benzylmorpholin-2-yl)acetic acid.

Protocol:

This is a representative protocol based on analogous reactions. Optimization may be required.

-

Dissolve 4-benzylmorpholine (1 equivalent) in a suitable solvent such as methanol.

-

Add an aqueous solution of glyoxylic acid (1.1 equivalents) and stir the mixture at room temperature to form the corresponding enamine intermediate.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by the careful addition of an acid (e.g., dilute HCl) until the evolution of gas ceases.

-

Adjust the pH of the solution to neutral or slightly acidic with a base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (4-Benzylmorpholin-2-yl)acetic acid can be purified by recrystallization or column chromatography.

Application as a Pharmaceutical Intermediate: Synthesis of Reboxetine

(4-Benzylmorpholin-2-yl)acetic acid is a crucial precursor in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor.[2][3] The synthesis of Reboxetine involves the conversion of the carboxylic acid group of (4-Benzylmorpholin-2-yl)acetic acid into an amide, followed by further transformations to yield the final drug substance.

The general synthetic workflow is depicted below:

Caption: General workflow for Reboxetine synthesis.

Pharmacological Significance: Norepinephrine Reuptake Inhibition and Downstream Signaling

Reboxetine, synthesized from (4-Benzylmorpholin-2-yl)acetic acid, exerts its therapeutic effect by selectively inhibiting the norepinephrine transporter (NET).[4][5] This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

The binding of norepinephrine to its postsynaptic receptors initiates a cascade of intracellular signaling events. The primary receptors involved are the α- and β-adrenergic receptors.

-

α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

β-Adrenergic Receptors: These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and activation of PKA.

The following diagram illustrates the signaling pathway affected by norepinephrine reuptake inhibitors like Reboxetine:

Caption: Norepinephrine reuptake inhibition signaling pathway.

Conclusion

(4-Benzylmorpholin-2-yl)acetic acid stands as a critical building block in the synthesis of important pharmaceutical agents, most notably Reboxetine. Its synthesis, while multi-stepped, relies on well-established organic chemistry principles. Understanding the physicochemical properties and synthetic routes of this intermediate is essential for process optimization and the development of novel therapeutics. Furthermore, a clear comprehension of the downstream pharmacological effects of drugs derived from this intermediate provides a solid foundation for future drug discovery and development efforts targeting the noradrenergic system. This guide serves as a comprehensive resource for researchers and professionals in the pharmaceutical industry, facilitating further innovation in this vital area of medicinal chemistry.

References

Spectroscopic and Synthetic Overview of (4-Benzylmorpholin-2-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, a plausible synthetic pathway, and the general biological context for the compound (4-Benzylmorpholin-2-yl)acetic acid. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages data from closely related analogs to provide a predictive and informative resource.

Physicochemical Properties

Basic physicochemical properties of (4-Benzylmorpholin-2-yl)acetic acid are summarized below.

| Property | Value | Source |

| CAS Number | 146944-27-6 | --INVALID-LINK--[1] |

| Molecular Formula | C13H17NO3 | --INVALID-LINK--[1] |

| Molecular Weight | 235.28 g/mol | --INVALID-LINK--[1] |

| Exact Mass | 235.120850 | --INVALID-LINK--[1] |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group, the morpholine ring protons, and the acetic acid moiety. A ¹H NMR spectrum for the closely related "4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID" is available and can be used for comparative purposes.

Predicted ¹H NMR Data for (4-Benzylmorpholin-2-yl)acetic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.5-4.0 | m | 3H | Morpholine protons (-OCH₂- & -OCH-) |

| ~ 3.5 | s | 2H | Benzyl protons (-CH₂-Ph) |

| ~ 2.5-3.0 | m | 4H | Morpholine protons (-NCH₂-) |

| ~ 2.4-2.6 | d | 2H | Acetic acid protons (-CH₂-COOH) |

| > 10 | br s | 1H | Carboxylic acid proton (-COOH) |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data for (4-Benzylmorpholin-2-yl)acetic acid

| Chemical Shift (ppm) | Assignment |

| ~ 175 | Carboxylic acid carbon (-COOH) |

| ~ 138 | Quaternary aromatic carbon (C-CH₂) |

| ~ 129 | Aromatic carbons (CH) |

| ~ 128 | Aromatic carbons (CH) |

| ~ 127 | Aromatic carbons (CH) |

| ~ 70 | Morpholine carbon (-OCH-) |

| ~ 67 | Morpholine carbon (-OCH₂) |

| ~ 60 | Benzyl carbon (-CH₂-Ph) |

| ~ 54 | Morpholine carbon (-NCH₂) |

| ~ 51 | Morpholine carbon (-NCH₂) |

| ~ 40 | Acetic acid carbon (-CH₂-COOH) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 236.1281 | [M+H]⁺ |

| 258.1100 | [M+Na]⁺ |

| 234.1128 | [M-H]⁻ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| 3030-3080 | C-H stretch (Aromatic) |

| 2850-2960 | C-H stretch (Aliphatic) |

| ~ 1710 | C=O stretch (Carboxylic acid) |

| 1600, 1495, 1450 | C=C stretch (Aromatic) |

| ~ 1115 | C-O-C stretch (Ether) |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (4-Benzylmorpholin-2-yl)acetic acid is not available in the reviewed literature. However, a general synthetic approach can be devised based on established methods for the synthesis of similar morpholine derivatives.

Proposed Synthesis of (4-Benzylmorpholin-2-yl)acetic acid

A plausible synthetic route could involve the alkylation of a suitable morpholine precursor. The following is a generalized, hypothetical protocol.

Materials:

-

2-Morpholinylacetic acid derivative (e.g., ethyl ester)

-

Benzyl bromide

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

Hydrolyzing agent (e.g., lithium hydroxide, sodium hydroxide)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

N-Benzylation: To a solution of the 2-morpholinylacetic acid ester in the chosen solvent, add the base and benzyl bromide. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: After completion, the reaction mixture is worked up by filtering the solid byproducts and evaporating the solvent. The crude product can be purified by column chromatography.

-

Hydrolysis: The purified ester is then dissolved in a suitable solvent (e.g., a mixture of THF and water) and treated with an aqueous solution of the hydrolyzing agent. The reaction is stirred until the ester is fully hydrolyzed.

-

Acidification and Extraction: The reaction mixture is then acidified with a suitable acid to protonate the carboxylate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the final product, (4-Benzylmorpholin-2-yl)acetic acid.

Experimental Workflow Diagram

Caption: Hypothetical workflow for the synthesis of (4-Benzylmorpholin-2-yl)acetic acid.

Biological Activity and Signaling Pathways

Specific pharmacological data or signaling pathway involvement for (4-Benzylmorpholin-2-yl)acetic acid is not documented in the available literature. However, the morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[4]

Morpholine-containing compounds have been reported to act as:

-

Anticancer agents[5]

-

Anti-inflammatory agents[6]

-

Antimicrobial agents[5]

-

Central Nervous System (CNS) active agents, including inhibitors of enzymes like acetylcholinesterase and monoamine oxidase[7][8]

The benzyl group is also a common feature in many biologically active molecules, often contributing to binding at hydrophobic pockets of target proteins. The combination of the morpholine and benzyl moieties suggests potential for interaction with various biological targets.

Given the broad range of activities of morpholine derivatives, a generalized signaling pathway diagram is presented below. This diagram illustrates a common mechanism of action for enzyme inhibitors, a frequent role for this class of compounds.

Generalized Enzyme Inhibition Pathway

Caption: A generalized diagram illustrating a potential enzyme inhibition mechanism.

Conclusion

(4-Benzylmorpholin-2-yl)acetic acid is a compound of interest for which detailed public data is scarce. This guide provides a predictive summary of its spectroscopic characteristics and a plausible synthetic route based on established chemical principles and data from analogous structures. The morpholine core suggests a high potential for biological activity, warranting further investigation into its specific pharmacological profile and mechanism of action. Researchers are encouraged to use this guide as a starting point and to obtain compound-specific analytical data for any experimental work.

References

- 1. echemi.com [echemi.com]

- 2. 146944-27-6|(4-Benzylmorpholin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for Morpholine-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged scaffold in medicinal chemistry, continues to be a focal point in the development of novel therapeutics. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a valuable component in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the key therapeutic targets of morpholine-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in the field of drug discovery and development.

Key Therapeutic Targets and Quantitative Efficacy

Morpholine derivatives have demonstrated significant activity against a diverse range of biological targets implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The following tables summarize the in vitro efficacy of selected morpholine-containing compounds against these targets.

Table 1: Anticancer Activity of Morpholine-Based Compounds

| Compound | Target/Cell Line | IC50 | Reference |

| ZSTK474 | PI3Kα | 5.0 nM | [1] |

| PI3Kβ | 20.8 nM | [1] | |

| PI3Kγ | 14.6 nM | [1] | |

| PI3Kδ | 3.9 nM | [1] | |

| Gefitinib | EGFR | Varies by cell line | [2] |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 μM | [3][4] |

| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 μM | [3][4] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 μM | [3][4] | |

| Compound 22 (Triazene-appended morpholine chalcone) | MDA-MB-231 (Breast Cancer) | 20 µM | [5] |

| SW480 (Colon Cancer) | 12.5 µM | [5] | |

| Compound 3d (2-morpholino-4-anilinoquinoline) | HepG2 (Hepatocellular Carcinoma) | 8.50 μM | [6] |

| Compound 3c (2-morpholino-4-anilinoquinoline) | HepG2 (Hepatocellular Carcinoma) | 11.42 μM | [6] |

| Compound 3e (2-morpholino-4-anilinoquinoline) | HepG2 (Hepatocellular Carcinoma) | 12.76 μM | [6] |

Table 2: Activity Against Neurodegenerative Disease Targets

| Compound | Target | IC50/Ki | Reference |

| MO1 (Morpholine-based chalcone) | MAO-B | IC50: 0.030 µM, Ki: 0.018 µM (mixed-type) | [7] |

| MO5 (Morpholine-based chalcone) | AChE | IC50: 6.1 µM, Ki: 2.52 µM (competitive) | [7] |

| MO7 (Morpholine-based chalcone) | MAO-A | IC50: 7.1 µM | [7] |

| MO9 (Morpholine-based chalcone) | AChE | IC50: 12.01 µM, Ki: 7.04 µM (noncompetitive) | [7] |

| Compound 11g (4-N-phenylaminoquinoline derivative) | AChE | 1.94 ± 0.13 μM | |

| BChE | 28.37 ± 1.85 μM | ||

| C14 (Morpholine-based chalcone) | MAO-A | 7.91 ± 0.08 μM | [8] |

| C6 (Morpholine-based chalcone) | MAO-A | 8.45 ± 0.19 μM | [8] |

Table 3: Anti-inflammatory and Other Activities

| Compound | Target/Assay | IC50/Activity | Reference |

| Compound 6f (β-lactam derivative) | iNOS Inhibition | Anti-inflammatory ratio: 99 | [9][10] |

| Compound 5c (β-lactam derivative) | iNOS Inhibition | Anti-inflammatory ratio: 72 | [9][10] |

| Linezolid | Bacterial Ribosome | Protein Synthesis Inhibition | [11] |

| Reboxetine | Norepinephrine Transporter (NET) | Selective Reuptake Inhibition | [12] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by morpholine-based compounds is crucial for rational drug design and development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling cascades and mechanisms of action.

Gefitinib-Mediated Inhibition of the EGFR-PI3K-Akt Signaling Pathway

Gefitinib, a morpholine-containing compound, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] By blocking the ATP-binding site of EGFR, gefitinib prevents its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K-Akt and RAS-RAF-MEK-ERK pathways, which are critical for cancer cell proliferation and survival.[2][13]

Caption: Gefitinib inhibits EGFR, blocking the PI3K/Akt pathway.

Mechanism of Action of Linezolid

Linezolid is an oxazolidinone antibiotic that contains a morpholine moiety. Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase.[11] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for the commencement of translation.[4][11]

Caption: Linezolid inhibits bacterial protein synthesis initiation.

Reboxetine's Selective Inhibition of the Norepinephrine Transporter

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression.[12] It acts by binding to the norepinephrine transporter (NET) on the presynaptic neuron, thereby blocking the reuptake of norepinephrine from the synaptic cleft.[12] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Caption: Reboxetine blocks norepinephrine reuptake at the NET.

Experimental Protocols and Workflows

Reproducible and well-documented experimental protocols are fundamental to drug discovery research. This section provides detailed methodologies for key in vitro assays used to characterize the activity of morpholine-based compounds.

Protocol 1: In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a morpholine-based compound against PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

PI3K reaction buffer

-

Lipid substrate (e.g., PIP2)

-

Test compound (morpholine derivative)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup:

-

Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Prepare a mixture of the PI3K enzyme and lipid substrate in the reaction buffer.

-

Add 4 µL of the enzyme/lipid mixture to each well.

-

-

Initiation of Reaction: Add 0.5 µL of ATP solution (e.g., 250 µM) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Node, Edge and Graph Attributes [emden.github.io]

- 12. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EGFR signaling pathway [pfocr.wikipathways.org]

The Morpholine Scaffold: A Cornerstone in the Discovery of Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle has emerged as a privileged scaffold in modern medicinal chemistry, integral to the development of a diverse array of bioactive molecules. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and a favorable pharmacokinetic profile, have established it as a critical component in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the discovery of bioactive molecules incorporating the morpholine scaffold, with a focus on their synthesis, biological activities, and the signaling pathways they modulate.

Biological Activities of Morpholine-Containing Compounds

The versatility of the morpholine ring allows for its incorporation into molecules targeting a wide range of diseases.[1] Appropriately substituted morpholine derivatives have demonstrated significant potential as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents.[3][4][5][6][7][8]

Anticancer Activity

Morpholine-containing compounds have shown significant promise in oncology, with several derivatives targeting key signaling pathways involved in cancer progression.[9] Notably, molecules targeting phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2) have been extensively studied.[10][11]

Table 1: Anticancer Activity of Morpholine Derivatives

| Compound/Drug | Target | Cell Line(s) | IC50 | Reference(s) |

| Gefitinib | EGFR | Various | Varies by mutation | [3] |

| Thieno[3,2-d]pyrimidine derivative 15e | PI3K p110α | A375 melanoma | 0.58 µM | [10] |

| ZSTK474 analog (Ethanolamine replacement) | PI3Kα | - | 9.9 nM | [12] |

| ZSTK474 analog (Diethanolamine replacement) | PI3Kα | - | 3.7 nM | [12] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile 17p | PI3Kα | - | 31.8 ± 4.1 nM | [13] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile 17p | PI3Kδ | - | 15.4 ± 1.9 nM | [13] |

| Morpholine-Benzimidazole-Oxadiazole 5h | VEGFR-2 | - | 0.049 ± 0.002 µM | [11] |

| Morpholine-Benzimidazole-Oxadiazole 5h | HT-29 (colon cancer) | 3.103 ± 0.979 μM | [14] | |

| Morpholine substituted quinazoline AK-10 | Tubulin | A549, MCF-7, SHSY-5Y | 8.55 µM, 3.15 µM, 3.36 µM | [3] |

| Pyrimidine-morpholine hybrid 2g | - | SW480, MCF-7 | 5.10 ± 2.12 μM, 19.60 ± 1.13 μM | [2][11][15] |

| 2-morpholino-4-anilinoquinoline 3d | - | HepG2 | 8.50 μM | [16] |

Antimicrobial Activity

The morpholine scaffold is a key component in several antimicrobial agents, including the antibiotic Linezolid.[17] Derivatives have also been developed with potent antifungal and antibacterial properties.

Table 2: Antimicrobial Activity of Morpholine Derivatives

| Compound/Drug | Activity | Organism(s) | MIC (μg/mL) | Reference(s) |

| Linezolid | Antibacterial | Gram-positive bacteria | Varies | [4] |

| Sila-morpholine analogue 24 | Antifungal | Candida albicans, Cryptococcus neoformans, Aspergillus niger | Comparable or better than amorolfine | [18] |

| Ruthenium-based complex Ru(ii)-3 | Antibacterial | Staphylococcus aureus | 0.78 | [19] |

| 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amine 24 | Antibacterial | V. cholerae, P. aeruginosa | 6.25 | [1] |

| 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amine 20 | Antifungal | A. flavus | 6.25 | [1] |

| Morpholine-containing 5-arylideneimidazolone 15 | Antibiotic Enhancer | Methicillin-resistant S. aureus (MRSA) | Significantly reduced oxacillin MIC | [20] |

Anti-inflammatory and Antiviral Activity

Research has also explored the potential of morpholine derivatives as anti-inflammatory and antiviral agents.[7][21]

Table 3: Anti-inflammatory and Antiviral Activity of Morpholine Derivatives

| Compound/Drug | Activity | Target/Assay | IC50/EC50/ED50 | Reference(s) |

| Morpholine capped β-lactam 5c | Anti-inflammatory | iNOS inhibition | 0.12 ± 0.00 mM | [10] |

| Indole derivative with N-ethyl morpholine 2 | Anti-inflammatory (in vivo) | CFA-induced inflammatory hyperalgesia | 1.097 mg kg⁻¹ (ED50) | [7] |

| Amantadine hydrochloride-resveratrol multicomponent | Antiviral | - | Significantly lower than parent compounds | [21] |

Key Signaling Pathways

The therapeutic effects of many morpholine-based bioactive molecules are attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[22] Its overactivation is a hallmark of many cancers, making it a prime target for anticancer therapies.[22]

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[23] In cancer, this pathway is often hijacked by tumors to support their growth and metastasis.[23]

Experimental Protocols

The discovery and development of novel bioactive molecules with morpholine scaffolds rely on a series of well-defined experimental procedures.

General Synthesis of Morpholine Derivatives

A common and versatile method for the synthesis of the morpholine ring is the dehydration of diethanolamine.[7]

Protocol 1: Synthesis of Morpholine from Diethanolamine

-

Acidification: To a round bottom flask containing diethanolamine, add concentrated hydrochloric acid dropwise with cooling until a pH of 1 is reached.

-

Dehydration: Heat the resulting diethanolamine hydrochloride solution to drive off water. Maintain the internal temperature at 200-210 °C for 15 hours.

-

Work-up: Allow the mixture to cool to approximately 160 °C and pour it into a dish.

-

Free-basing: Mix the resulting morpholine hydrochloride paste with calcium oxide.

-

Distillation: Transfer the paste to a round bottom flask and perform a flame distillation.

-

Drying: Dry the crude morpholine by stirring over potassium hydroxide for 30-60 minutes.

-

Purification: Separate the upper morpholine layer and reflux over sodium metal for one hour, followed by fractional distillation. Collect the product at 126-129 °C.[7]

Synthesis of Bioactive Morpholine-Containing Drugs

The following are simplified synthetic schemes for the well-known drugs Linezolid and Gefitinib.

Protocol 2: Synthesis of Linezolid (Simplified Approach)

This synthesis involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine with (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, followed by hydrolysis and cyclization to form the oxazolidinone ring, and subsequent functional group transformations to yield Linezolid.[24]

Protocol 3: Synthesis of Gefitinib (Simplified Approach)

A common synthesis of Gefitinib starts from 6,7-dimethoxy-3H-quinazolin-4-one. The process involves demethylation, acetylation, halogenation, nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, deacetylation, and finally O-alkylation with a morpholine-containing side chain.[5][25]

Biological Evaluation Assays

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][24]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[6][24]

Protocol 5: In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.[21][23]

-

Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods such as radioisotope incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: Calculate the concentration of the inhibitor that reduces the kinase activity by 50% (IC50) by fitting the dose-response data to a suitable model.[21][23]

Drug Discovery and Development Workflow

The journey from identifying a bioactive morpholine-containing molecule to a marketable drug is a long and complex process. The following diagram illustrates a typical workflow.

Conclusion

The morpholine scaffold continues to be a highly valuable and versatile component in the design and discovery of novel bioactive molecules. Its favorable physicochemical and pharmacokinetic properties, combined with the diverse range of biological activities exhibited by its derivatives, ensure its continued prominence in medicinal chemistry. The systematic exploration of structure-activity relationships, coupled with a deeper understanding of the molecular targets and signaling pathways, will undoubtedly lead to the development of new and improved morpholine-containing therapeutics for a multitude of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. easy-peasy.ai [easy-peasy.ai]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 7. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medium.com [medium.com]

- 12. process.st [process.st]

- 13. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 14. ClinPGx [clinpgx.org]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. mdpi.com [mdpi.com]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 21. cusabio.com [cusabio.com]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. ukm.my [ukm.my]

- 24. researchgate.net [researchgate.net]

- 25. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral (4-Benzylmorpholin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. Their unique conformational properties and ability to engage in specific hydrogen bonding interactions make them valuable components in drug design. This document provides detailed application notes and a proposed protocol for the asymmetric synthesis of a specific chiral building block, (4-Benzylmorpholin-2-yl)acetic acid. The synthesis of this molecule is of interest for the development of novel therapeutics, as the morpholine core, combined with the acetic acid side chain, offers multiple points for diversification and interaction with biological targets.

Proposed Synthetic Strategy

The proposed asymmetric synthesis of chiral (4-Benzylmorpholin-2-yl)acetic acid involves a multi-step sequence. A key step in establishing the chirality at the C2 position of the morpholine ring is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor. This method has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivity. Subsequent N-benzylation and elaboration of the C2-substituent will lead to the final product.

An alternative approach involves the enantioselective synthesis of a C2-functionalized morpholine from a chiral chlorohydrin, which can then be further modified.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation Approach

This protocol is adapted from a method for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1]

Step 1: Synthesis of 2-Substituted Dehydromorpholine Precursor

The synthesis of the dehydromorpholine precursor is the initial step. This can be achieved through various established methods, often involving the cyclization of an appropriately substituted amino alcohol derivative.

Step 2: Asymmetric Hydrogenation

-